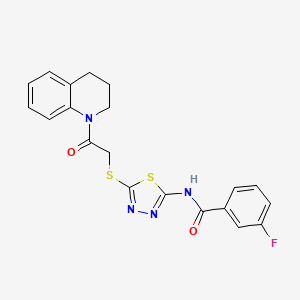
N-(5-((2-(3,4-Dihydrochinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is an intriguing compound known for its versatile chemical properties and potential applications in scientific research and industry. The structure boasts a blend of multiple functional groups, including a quinoline moiety, a thiadiazole ring, and a fluorobenzamide group, making it a compound of significant interest.
Wissenschaftliche Forschungsanwendungen
This compound finds diverse applications in multiple domains:
Chemistry: : As a versatile intermediate in synthetic organic chemistry.
Medicine: : Exploration of its pharmacological properties for potential therapeutic uses.
Industry: : Use as a building block in the synthesis of more complex molecules for materials science.
Wirkmechanismus
Target of action
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety . Derivatives of 3,4-dihydroquinolin-1(2H)-one have been found to exhibit sigma-1 receptor (σ1R) antagonist activity . Therefore, it’s possible that “N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide” might interact with sigma-1 receptors or similar targets.
Biochemical pathways
Sigma-1 receptors are involved in many cellular processes, including ion channel modulation, cell proliferation, and differentiation, so the compound could potentially affect these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multi-step organic reactions:
Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives: : This can be achieved through the cyclization of 2-aminobenzylamines with appropriate diketones under acidic conditions.
Formation of 1,3,4-thiadiazole ring: : The incorporation of the thiadiazole ring is often conducted through the reaction of thiosemicarbazides with carboxylic acids or acid chlorides in the presence of dehydrating agents like phosphorus oxychloride.
Conjugation of quinoline and thiadiazole: : This step may involve thiol-ene click chemistry, coupling the 3,4-dihydroquinolin-1(2H)-yl derivative with a pre-formed thiadiazole intermediate.
Introduction of 3-fluorobenzamide: : This final step is typically achieved via nucleophilic substitution, where the amino group on the thiadiazole is acylated using 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Scaling up the synthesis for industrial production would involve optimizing each step for efficiency and yield, possibly incorporating catalytic agents and continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo several types of chemical reactions:
Oxidation: : The quinoline moiety can be oxidized to its corresponding quinolone.
Reduction: : The amide bond can potentially be reduced to amine under strong reductive conditions.
Substitution: : The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: : LiAlH4 or hydrogenation over a palladium catalyst.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents under heat.
Major Products Formed
Oxidation: : Quinolinone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Varied substituted benzamides depending on the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds like N-(5-(2-(1H-indol-3-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide or N-(5-((2-(2-morpholinoethylthio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide), our compound stands out due to its unique quinoline and fluorobenzamide moieties, which may impart distinctive biochemical and physical properties.
Similar Compounds
N-(5-(2-(1H-indol-3-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
N-(5-((2-(2-morpholinoethylthio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide)
That should give you a solid foundation on this compound. Let me know if there's anything more specific you'd like to delve into!
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZWUXKSUWTBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2433641.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2433642.png)




![ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2433652.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one](/img/structure/B2433654.png)
![3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433655.png)

![3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433660.png)
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2433661.png)
